N-Formyl-L-aspartate belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Formyl-L-aspartate is soluble (in water) and a weakly acidic compound (based on its pKa).
N-Formyl-L-aspartic acid
CAS No.: 19427-28-2
Cat. No.: VC21030828
Molecular Formula: C5H7NO5
Molecular Weight: 161.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19427-28-2 |
---|---|
Molecular Formula | C5H7NO5 |
Molecular Weight | 161.11 g/mol |
IUPAC Name | (2S)-2-formamidobutanedioic acid |
Standard InChI | InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1 |
Standard InChI Key | MQUUQXIFCBBFDP-VKHMYHEASA-N |
Isomeric SMILES | C([C@@H](C(=O)O)NC=O)C(=O)O |
SMILES | C(C(C(=O)O)NC=O)C(=O)O |
Canonical SMILES | C(C(C(=O)O)NC=O)C(=O)O |
Introduction
Chemical Identity and Structure
N-Formyl-L-aspartic acid is a modified amino acid where the amino group of L-aspartic acid has been formylated. This N-formylation serves as a protecting group for the amine function while preserving the carboxylic acid groups.
Basic Information
N-Formyl-L-aspartic acid is characterized by the following identifiers:
Property | Value |
---|---|
Chemical Formula | C₅H₇NO₅ |
Molecular Weight | 161.11 g/mol |
CAS Number | 19427-28-2 |
SMILES | C(C@@HNC=O)C(=O)O |
InChIKey | MQUUQXIFCBBFDP-VKHMYHEASA-N |
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 127.5-128°C |
Boiling Point | 430.2±35.0°C (Predicted) |
Density | 1.508±0.06 g/cm³ (Predicted) |
Storage Conditions | Sealed in dry, 2-8°C |
pKa | 3.26±0.23 (Predicted) |
Structural Features
N-Formyl-L-aspartic acid contains several key structural elements:
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Two carboxylic acid groups
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One N-formyl group (–NH–CHO)
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A chiral carbon center with S-configuration
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The formyl group is attached to the α-amino nitrogen of aspartic acid
The structure retains the stereochemistry of the parent L-aspartic acid, with the formyl group serving as a protecting moiety for the amino function .
Classification and Nomenclature
Chemical Classification
N-Formyl-L-aspartic acid belongs to several hierarchical chemical classifications:
Classification Level | Category |
---|---|
Superclass | Organic acids and derivatives |
Class | Carboxylic acids and derivatives |
Subclass | Amino acids, peptides, and analogues |
Direct Parent | Aspartic acid and derivatives |
This classification reflects its derivation from aspartic acid and highlights its relationship to other amino acid derivatives .
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature:
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FOR-ASP-OH
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N-FORMYL-ASP-OH
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N-Formyl-Aspartic
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N-Formyl-L-Asp-OH
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(2S)-2-formamidobutanedioate
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(S)-2-Formamidosuccinic acid
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N-ALPHA-FORMYL-L-ASPARTIC ACID
Synthesis Methods
Several methods have been developed for the synthesis of N-Formyl-L-aspartic acid, each with specific advantages and applications.
Formamide Method
One of the most straightforward approaches involves the direct reaction of L-aspartic acid with formamide:
Reactants | Conditions | Yield |
---|---|---|
L-aspartic acid + formamide | 60-100°C, inert atmosphere (N₂), 15 min to 24 hours | High |
The reaction is typically conducted with an excess of formamide (molar ratio of amino acid:formamide from 1:4 to 1:20) and can be completed within about an hour under optimal conditions .
Formic Acid with Catalyst Method
Another effective synthesis route employs formic acid with a catalyst:
Reactants | Catalyst | Solvent | Conditions | Yield |
---|---|---|---|---|
L-aspartic acid + formic acid | Magnesium oxide | Acetic anhydride | 50°C, 5 hours | 90.35% |
The optimal conditions for this method include a molar ratio of formic acid to L-aspartic acid of 1.6:1.0 and a molar ratio of acetic anhydride to L-aspartic acid of 2.3:1.0 .
Traditional Methods
Earlier methods for N-formylation of amino acids including aspartic acid involved:
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Treating the sodium salt with chloral
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Using HCO₂·SO₃·Na
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Adding acetic anhydride to amino acid in formic acid
Chemical and Biochemical Properties
Acid-Base Properties
N-Formyl-L-aspartic acid contains two carboxylic acid groups that can be deprotonated to form the corresponding mono- and di-anions. The compound is classified as an extremely weak basic (essentially neutral) compound based on its pKa value .
Upon deprotonation of both carboxylic groups, N-Formyl-L-aspartic acid forms N-formyl-L-aspartate(2-), which is:
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A doubly-charged N-acyl-L-alpha-amino acid anion
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A dicarboxylic acid dianion
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Functionally related to L-aspartate(2-)
Reactivity
The N-formyl group serves as a protecting group for the amino function, allowing selective reactions at the carboxylic acid groups. This protection is particularly valuable in peptide synthesis and other chemical transformations.
The N-formyl group can be removed by mild hydrolysis to regenerate the free amino group when needed, making it a versatile protecting strategy in organic synthesis .
Biological Significance
Distribution in Nature
N-Formyl-L-aspartic acid exists in all living organisms, ranging from bacteria to humans, indicating its fundamental role in biological systems .
Biochemical Pathways
One notable biochemical pathway involving N-formyl-L-aspartate is its role in nicotinic acid synthesis. Research has shown that N-formyl-L-aspartate can be transformed into nicotinic acid by extracts of Clostridium butylicum, highlighting its importance in microbial metabolism .
Applications and Practical Uses
Peptide Synthesis
N-Formyl-L-aspartic acid serves as a valuable intermediate in peptide synthesis, particularly in the following applications:
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As a protected form of aspartic acid in conventional dipeptide synthesis
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In the synthesis of its anhydride form (N-formyl-L-aspartic anhydride), which is useful for peptide coupling reactions
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For the preparation of α-L-aspartyl-L-phenylalanine methylester, a known sweetening agent
Chemical Research
The compound finds applications in various areas of chemical research:
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As a substrate for studying enzymatic reactions
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In structure-activity relationship studies of aspartic acid derivatives
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As a model compound for investigating N-formylated amino acids
Crystal Structure Studies
Research on N-formyl peptides containing aspartic acid has revealed interesting structural features. For example, N-formyl-L-alanyl-L-aspartic acid crystals show:
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Two short intermolecular hydrogen bonds
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A nonplanar peptide structure (omega = 165.5 degrees)
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A folded conformation in contrast to typical N-formyl peptides that form extended beta-sheets
Analytical Methods and Characterization
N-Formyl-L-aspartic acid can be characterized and analyzed using various techniques:
Spectroscopic Methods
Technique | Application |
---|---|
NMR Spectroscopy | Structural confirmation and reaction monitoring |
Mass Spectrometry | Molecular weight determination and fragmentation pattern analysis |
FTIR | Identification of functional groups including N-formyl and carboxylic acid moieties |
Chromatographic Methods
Chromatographic techniques such as HPLC and TLC are commonly used for the purification and analysis of N-Formyl-L-aspartic acid and related compounds .
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